[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]a mine
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Overview
Description
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine is a complex organic compound characterized by its unique structural components. This compound features a sulfonyl group attached to a chlorinated dimethoxyphenyl ring, which is further connected to a benzothiazolyl-substituted phenylamine. Such structural diversity makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine typically involves multi-step organic reactions. One common approach starts with the chlorination of 2,5-dimethoxyaniline to obtain 4-chloro-2,5-dimethoxyaniline . This intermediate is then subjected to sulfonylation using sulfonyl chloride reagents under basic conditions to introduce the sulfonyl group.
The next step involves the synthesis of the benzothiazole moiety, which can be achieved through the cyclization of 2-aminothiophenol with methyl-substituted aromatic aldehydes. The final coupling of the sulfonylated intermediate with the benzothiazole derivative is typically carried out using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of the benzothiazole moiety suggests possible applications in developing drugs targeting neurological disorders, as benzothiazoles are known for their activity in the central nervous system.
Industry
In the materials science industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism by which [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heterocyclic components. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine
- [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(benzothiazol-2-yl)phenyl]amine
- [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]methane
Uniqueness
The uniqueness of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine lies in its specific combination of functional groups and structural motifs. The presence of both a sulfonyl group and a benzothiazole moiety provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H19ClN2O4S2 |
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Molecular Weight |
475.0 g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-13-4-9-17-20(10-13)30-22(24-17)14-5-7-15(8-6-14)25-31(26,27)21-12-18(28-2)16(23)11-19(21)29-3/h4-12,25H,1-3H3 |
InChI Key |
WPHZNHMOZGNLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)OC)Cl)OC |
Origin of Product |
United States |
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